![molecular formula C18H17Cl2NO2 B1360441 3',5'-Dichloro-2-morpholinomethyl benzophenone CAS No. 898751-09-2](/img/structure/B1360441.png)
3',5'-Dichloro-2-morpholinomethyl benzophenone
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Description
3,5'-Dichloro-2-morpholinomethyl benzophenone, commonly referred to as DCMMBP, is an organic compound with a wide range of applications in scientific research. It is a synthetic derivative of benzophenone and has been used in the synthesis of several other compounds, as well as in the study of various biological processes. DCMMBP has been found to be a useful tool in the study of enzyme kinetics, protein-ligand interactions, and other biochemical pathways.
Scientific Research Applications
Photochemical Properties and Applications
Benzophenone (BP) photophores, including derivatives like 3',5'-Dichloro-2-morpholinomethyl benzophenone, exhibit unique photochemical properties. These properties are harnessed in various scientific applications such as ligand-protein interaction mapping, proteome profiling, bioconjugation, and surface grafting. BP's ability to form a biradicaloid triplet state upon excitation and subsequently create stable covalent bonds is particularly useful in biological chemistry, bioorganic chemistry, and material science (Dormán et al., 2016).
Environmental Transformations and Stability
Studies have investigated the transformation of benzophenone derivatives in the environment, particularly in chlorinated water. The research found the formation of different chlorinated products, including 3',5'-dichloro derivatives, and examined their stability and toxicity. This is crucial for understanding the environmental impact of such compounds in waters, including swimming pools and natural bodies of water (Zhuang et al., 2013).
Photocatalytic Applications
Benzophenone derivatives have been investigated for their use in photocatalysis. For instance, research on the photocatalytic degradation of BP3 using titanium dioxide particles demonstrated significant degradation under certain conditions, suggesting potential applications in water treatment processes. By-products of the degradation process were identified, and a degradation route was proposed, highlighting the utility of photocatalysis with TiO2 for removing BP3 from water (Zúñiga-Benítez et al., 2016).
Solid Phase Extraction and Preconcentration
Benzophenone derivatives are also useful in solid phase extraction methods. A study described the use of 5,7-dichloroquinoline-8-ol modified benzophenone for the preconcentration of thorium. This application is significant in analytical chemistry, especially for the estimation of thorium content in various solutions (Preetha et al., 2002).
Polymer Synthesis Applications
Benzophenone derivatives have been used in the synthesis of polymers. For example, poly(2,5-benzophenone) derivatives were synthesized through nickel-catalyzed coupling polymerization of dichloro-substituted benzophenones. These polymers showed high thermal stability and were examined for their potential in applications like proton exchange membranes (Ghassemi & Mcgrath, 2004).
properties
IUPAC Name |
(3,5-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKVGFNBNNDWPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643561 |
Source
|
Record name | (3,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dichloro-2-morpholinomethyl benzophenone | |
CAS RN |
898751-09-2 |
Source
|
Record name | Methanone, (3,5-dichlorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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